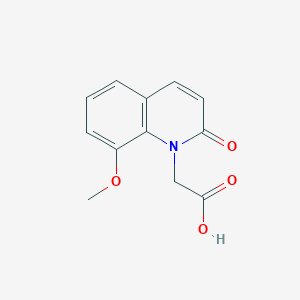

2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

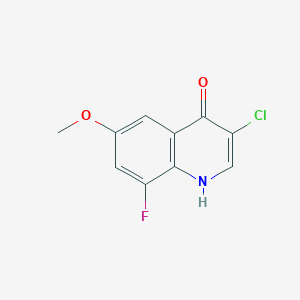

2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 8th position and an acetic acid moiety attached to the nitrogen atom of the quinoline ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)essigsäure umfasst in der Regel die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch verschiedene Verfahren synthetisiert werden, wie z. B. die Skraup-Synthese, bei der Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel kondensiert wird.

Einführung der Methoxygruppe: Die Methoxygruppe kann durch Methylierung der Hydroxylgruppe an der 8. Position des Chinolinrings unter Verwendung von Methyliodid und einer Base wie Kaliumcarbonat eingeführt werden.

Anbindung der Essigsäureeinheit: Die Essigsäureeinheit kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der das Stickstoffatom des Chinolinrings unter basischen Bedingungen mit einem geeigneten Essigsäurederivat wie Bromessigsäure reagiert.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Hydroxylgruppe oxidiert werden.

Reduktion: Die Carbonylgruppe im Chinolinring kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Essigsäureeinheit kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Carboxylgruppe mit Alkoholen bzw. Aminen zu Estern oder Amiden umgewandelt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkohole oder Amine in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC).

Hauptprodukte

Oxidation: 2-(8-Hydroxy-2-oxoquinolin-1(2H)-yl)essigsäure.

Reduktion: 2-(8-Methoxy-2-hydroxyquinolin-1(2H)-yl)essigsäure.

Substitution: Ester oder Amide von 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)essigsäure.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Chinolinderivate.

Biologie: Als Sonde zur Untersuchung der biologischen Aktivität von Chinolinderivaten.

Medizin: Potenzieller Einsatz bei der Entwicklung neuer Medikamente aufgrund seines Chinolinkerns, der für seine antimikrobiellen, antimalaria- und anticancer-Eigenschaften bekannt ist.

Industrie: Möglicher Einsatz bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)essigsäure hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA interagieren. Die Methoxy- und Essigsäuregruppen könnten seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen verstärken, was zu den gewünschten biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and acetic acid groups could enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(8-Hydroxy-2-oxoquinolin-1(2H)-yl)essigsäure: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Methoxygruppe.

2-(8-Methoxyquinolin-1(2H)-yl)essigsäure: Ähnliche Struktur, jedoch ohne die Carbonylgruppe im Chinolinring.

2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)propansäure: Ähnliche Struktur, jedoch mit einer Propansäureeinheit anstelle einer Essigsäureeinheit.

Einzigartigkeit

2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)essigsäure ist einzigartig durch das Vorhandensein sowohl der Methoxygruppe als auch der Essigsäureeinheit, die im Vergleich zu ihren Analoga möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C12H11NO4 |

|---|---|

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

2-(8-methoxy-2-oxoquinolin-1-yl)acetic acid |

InChI |

InChI=1S/C12H11NO4/c1-17-9-4-2-3-8-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16) |

InChI-Schlüssel |

YRLZBFNPRKAILT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1N(C(=O)C=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)

![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)